molecular formula C14H15N3O5S B6418722 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide CAS No. 1147724-52-4

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B6418722
CAS No.: 1147724-52-4
M. Wt: 337.35 g/mol
InChI Key: WDKWGVFSVFEFNC-UHFFFAOYSA-N
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Description

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a morpholine sulfonyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine using a sulfonyl chloride reagent under basic conditions.

    Attachment of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a suitable pyridine derivative and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Sulfonamide derivatives or thiol-substituted compounds.

Scientific Research Applications

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyridinyl groups can enhance binding affinity and specificity, while the furan ring may contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)benzene-2-carboxamide: Contains a benzene ring instead of a furan ring.

Uniqueness

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and benzene analogs. This uniqueness can influence its reactivity, binding interactions, and overall efficacy in various applications.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKWGVFSVFEFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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